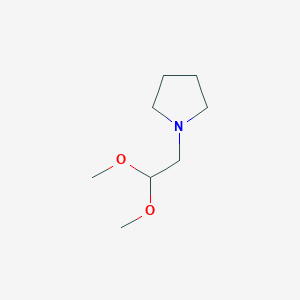

1-(2,2-Dimethoxyethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQXGQXFTHPBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2,2-Dimethoxyethyl)pyrrolidine

Executive Summary

This technical guide details the synthesis of 1-(2,2-Dimethoxyethyl)pyrrolidine , a critical intermediate in the preparation of fused heterocyclic systems such as pyrrolo[2,1-a]isoquinolines via Pomeranz-Fritsch cyclization. The primary synthetic pathway described is the N-alkylation of pyrrolidine with 2-bromo-1,1-dimethoxyethane . This route is selected for its operational simplicity, high atom economy, and the commercial availability of reagents.

Key technical considerations include the control of stoichiometry to prevent quaternary ammonium salt formation and the strict exclusion of aqueous acid during workup to preserve the acid-labile acetal functionality.

Strategic Retrosynthesis & Mechanism

To design a robust protocol, we must first visualize the bond disconnections. The target molecule consists of a secondary amine (pyrrolidine) alkylated by an ethyl group bearing a protected aldehyde (dimethyl acetal).

Retrosynthetic Analysis

The C-N bond is the strategic disconnection point.

-

Synthon A: Pyrrolidine (Nucleophile)

-

Synthon B: 2-Bromo-1,1-dimethoxyethane (Electrophile)

Reaction Mechanism (SN2)

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2 ).

-

Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the

-carbon of the alkyl bromide. -

Transition State: A pentacoordinate transition state forms, with the C-Br bond breaking as the C-N bond forms.

-

Deprotonation: The resulting ammonium intermediate is deprotonated by a base (Potassium Carbonate or excess Pyrrolidine) to yield the tertiary amine product.

Figure 1: Mechanistic pathway for the N-alkylation synthesis.

Experimental Protocol

Materials & Stoichiometry

Purity Note: Pyrrolidine should be distilled over KOH if significant coloration (oxidation) is present. 2-Bromo-1,1-dimethoxyethane is lachrymatory and should be handled in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Pyrrolidine | 71.12 | 1.2 - 1.5 | Nucleophile / Base |

| 2-Bromo-1,1-dimethoxyethane | 169.02 | 1.0 | Electrophile |

| Potassium Carbonate (anhydrous) | 138.21 | 1.5 - 2.0 | Acid Scavenger |

| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium |

| Sodium Iodide (Optional) | 149.89 | 0.1 | Finkelstein Catalyst |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

-

Flush the system with dry nitrogen or argon.

-

Charge the flask with Acetonitrile (200 mL) and Potassium Carbonate (anhydrous, 27.6 g, 0.2 mol) .

-

Add Pyrrolidine (10.7 g, 0.15 mol) to the suspension.

-

Optional: Add a catalytic amount of Sodium Iodide (1.5 g, 0.01 mol) to accelerate the reaction via in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Step 2: Addition & Reflux

-

Heat the mixture to a gentle reflux (Internal temp ~80-82°C).

-

Add 2-Bromo-1,1-dimethoxyethane (16.9 g, 0.1 mol) dropwise via the addition funnel over 30–45 minutes.

-

Note: Slow addition prevents localized high concentrations of the alkyl halide, reducing potential side reactions.

-

-

Maintain reflux for 12–16 hours . Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin or Iodine) or GC-MS.

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the solids (potassium salts) through a pad of Celite or a sintered glass funnel. Wash the filter cake with fresh Acetonitrile (2 x 50 mL).

-

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

-

Critical: Do not exceed 50°C in the water bath to avoid thermal degradation.

-

Step 4: Purification

-

Dissolve the residue in Dichloromethane (100 mL) and wash with Water (50 mL) to remove inorganic traces.

-

Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) .[2]

-

Filter and concentrate again to obtain the crude oil.

-

Vacuum Distillation: Purify the crude product by fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at 85–95°C @ 15 mmHg (approximate, adjust based on vacuum).

-

Appearance: Clear, colorless to pale yellow liquid.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, the following spectral data should be confirmed. The acetal group provides a distinct signature.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Acetal Methine (-CH-): Characteristic triplet due to coupling with adjacent CH₂. | |

| Methoxy Groups (-OCH₃): Strong singlet integrating to 6 protons. | ||

| ¹³C NMR | Acetal Carbon: Distinctive shift for the carbon bonded to two oxygens. | |

| IR Spectroscopy | 1050-1150 cm⁻¹ | C-O Stretch: Strong bands characteristic of the ether/acetal linkage. |

| Absence of 1700 cm⁻¹ | No Carbonyl: Confirms the aldehyde remains protected as the acetal. |

Safety & Stability

Acetal Sensitivity

-

Acid Lability: The dimethyl acetal group is stable to bases and nucleophiles but extremely sensitive to aqueous acids . Exposure to acidic conditions (e.g., dilute HCl workup) will hydrolyze the acetal back to the aldehyde (1-(2-oxoethyl)pyrrolidine), which is unstable and prone to polymerization.

-

Storage: Store the product over potassium hydroxide pellets or molecular sieves in a tightly sealed container to prevent hydrolysis by atmospheric moisture and CO₂.

Chemical Hazards

-

Pyrrolidine: Highly flammable, corrosive, and toxic.[3] Causes severe skin burns and eye damage. Use nitrile gloves and a face shield.

-

2-Bromo-1,1-dimethoxyethane: Alkylating agent. Potential mutagen.[3] Handle in a certified fume hood.

Applications in Drug Discovery[1][2][4]

The 1-(2,2-Dimethoxyethyl)pyrrolidine scaffold is a "masked" aldehyde.[2] It is primarily used to access complex bicyclic systems.

-

Pomeranz-Fritsch Cyclization: Upon treatment with strong acid (e.g., 6M HCl or TFA), the acetal hydrolyzes to the aldehyde, which then undergoes intramolecular cyclization onto an electron-rich aromatic ring (if attached) or reacts with other nucleophiles to form pyrrolo[2,1-a]isoquinoline derivatives.

-

Reductive Amination Precursor: The acetal can be deprotected in situ to generate an aldehyde for coupling with a second amine, creating diamine linkers found in various GPCR ligands.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Use of Bromoacetaldehyde Dimethyl Acetal

-

Pyrrolidine Properties & Handling

-

Related Synthesis (N-(2,2-dimethoxyethyl)amines)

-

PrepChem. (2024). Synthesis of N-(2,2 dimethoxyethyl)acrylamide. Link (Demonstrates stability and handling of the dimethoxyethyl amine motif).

-

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 1-(2,2-Dimethoxyethyl)pyrrolidine as a Versatile Synthon

Topic: Physical and chemical properties of 1-(2,2-Dimethoxyethyl)pyrrolidine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(2,2-Dimethoxyethyl)pyrrolidine (CAS 36836-46-9) is a specialized heterocyclic intermediate primarily utilized in the pharmaceutical industry as a masked aldehyde equivalent. Functioning as a stable acetal precursor to pyrrolidin-1-ylacetaldehyde , it plays a critical role in the synthesis of tryptamine-based antimigraine agents (triptans), specifically Almotriptan and Eletriptan .

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and mechanistic applications in Fischer indole cyclization, serving as a reference for process chemists and medicinal researchers.

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound consists of a pyrrolidine ring N-alkylated with an ethyl chain terminating in a dimethyl acetal group. This acetal functionality protects the labile aldehyde, allowing the molecule to survive basic or nucleophilic conditions before being activated by acid hydrolysis.

Table 1: Physicochemical Constants

| Property | Data | Notes |

| IUPAC Name | 1-(2,2-Dimethoxyethyl)pyrrolidine | |

| CAS Number | 36836-46-9 | |

| Molecular Formula | C₈H₁₇NO₂ | |

| Molecular Weight | 159.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Amine-like odor |

| Boiling Point | ~78–82 °C @ 15 mmHg | Extrapolated from diethyl analog [1] |

| Density | 0.94 ± 0.02 g/mL | Estimated @ 25°C |

| Refractive Index | Typical for amino-acetals | |

| Solubility | Miscible in EtOH, THF, DCM, EtOAc | Sparingly soluble in water (hydrolyzes) |

| pKa | ~9.5 (Pyrrolidine nitrogen) | Basic character |

Spectral Characteristics (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

4.48 (t, 1H, acetal CH), 3.36 (s, 6H, OMe), 2.65 (d, 2H, N-CH₂-CH), 2.55 (m, 4H, ring N-CH₂), 1.76 (m, 4H, ring C-CH₂). -

¹³C NMR: Distinctive acetal carbon signal at ~104 ppm; Methoxy carbons at ~53 ppm.

Synthesis & Production

The industrial preparation of 1-(2,2-Dimethoxyethyl)pyrrolidine typically involves the nucleophilic substitution of a haloacetaldehyde acetal by pyrrolidine. This reaction is robust but requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

Experimental Protocol: Alkylation of Pyrrolidine

Reagents: Pyrrolidine (1.2 equiv), Bromoacetaldehyde dimethyl acetal (1.0 equiv), K₂CO₃ (1.5 equiv), Toluene.

-

Setup: Charge a dry reactor with anhydrous toluene and finely ground potassium carbonate.

-

Addition: Add pyrrolidine and heat the mixture to 60°C.

-

Alkylation: Add bromoacetaldehyde dimethyl acetal dropwise over 2 hours. The reaction is exothermic; maintain internal temperature <80°C.

-

Reflux: Heat to reflux (110°C) for 12–16 hours to ensure complete consumption of the bromoacetal.

-

Workup: Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃).

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (15 mmHg) to collect the product as a clear liquid.

Technical Insight: The use of the dimethyl acetal is preferred over the diethyl analog in some triptan syntheses due to the higher atom economy and slightly faster hydrolysis rates in the subsequent step [2].

Chemical Reactivity & Mechanisms[8][9]

The utility of 1-(2,2-Dimethoxyethyl)pyrrolidine lies in its ability to generate pyrrolidin-1-ylacetaldehyde in situ. This aldehyde is unstable and prone to polymerization; therefore, it is almost always generated in the presence of a trapping agent, such as a hydrazine.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., dilute HCl or H₂SO₄), the methoxy groups are protonated and displaced by water, liberating the aldehyde.

Figure 1: Acid-catalyzed hydrolysis mechanism converting the acetal to the reactive aldehyde.

Fischer Indole Cyclization

The most prominent application is the Grandberg modification of the Fischer Indole synthesis. Here, the in situ generated aldehyde reacts with a phenylhydrazine to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement to form the indole core of triptan drugs.

Key Advantage: The pyrrolidine ring is already incorporated into the side chain, avoiding complex post-cyclization alkylation steps.

Figure 2: Pathway for the synthesis of Triptan scaffolds using the Fischer Indole method.

Applications in Drug Discovery: Almotriptan Synthesis

Almotriptan (Axert) is a serotonin 5-HT1B/1D receptor agonist used to treat migraines.[1] Its synthesis exemplifies the strategic use of 1-(2,2-Dimethoxyethyl)pyrrolidine.[2][3]

Case Study Protocol

-

Hydrazine Formation: 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline is diazotized and reduced to the corresponding hydrazine.

-

One-Pot Cyclization:

-

Result: Direct formation of the Almotriptan indole core with the ethyl-pyrrolidine side chain intact [3, 4].

Why this route?

-

Safety: Avoids handling the unstable, toxic, and polymerizable free aldehyde.

-

Efficiency: Reduces step count by combining deprotection and cyclization.[6]

-

Yield: Minimizes side reactions associated with aldehyde oxidation.

Handling, Safety, & Storage

As an amino-acetal, 1-(2,2-Dimethoxyethyl)pyrrolidine presents specific hazards that must be managed in a laboratory or pilot plant setting.

-

Hazards:

-

Skin/Eye Irritant: Causes severe eye irritation and skin burns (Category 1B).

-

Flammable Liquid: Flash point estimated <60°C.

-

Incompatibility: Reacts violently with strong oxidizers and acids (exothermic hydrolysis).

-

-

Storage:

-

Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

-

Keep cool (2–8°C) and dry. Moisture will cause slow hydrolysis to the aldehyde, which degrades quality.

-

-

Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (due to Nitrogen content).

References

-

Sigma-Aldrich. 1-(2,2-Diethoxyethyl)pyrrolidine Product Specification.Link

-

Bosch, J., et al. "Synthesis of Triptans via Fischer Indole Cyclization." Tetrahedron, 2001. Link

-

Google Patents. Process for the preparation of Almotriptan (US 2010/0292290 A1).Link

-

ChemicalBook. Almotriptan Synthesis and Intermediates.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for Pyrrolidine derivatives.Link

Sources

- 1. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]

- 2. KR20160141950A - An efficient process of preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine for production in ton scale - Google Patents [patents.google.com]

- 3. KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Purity and Stability of 1-(2,2-Dimethoxyethyl)pyrrolidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,2-Dimethoxyethyl)pyrrolidine is a versatile heterocyclic amine whose utility in pharmaceutical synthesis and broader chemical research is critically dependent on its purity and stability. The presence of both a nucleophilic secondary amine and an acid-labile acetal functional group presents unique challenges in its synthesis, purification, handling, and storage. This guide provides a comprehensive technical overview of the critical parameters governing the quality of 1-(2,2-Dimethoxyethyl)pyrrolidine. We will explore its synthesis and purification, robust analytical methodologies for purity assessment, its inherent stability profile, and scientifically grounded protocols for its handling and storage to ensure experimental integrity and reproducibility.

Synthesis and Purification: Establishing a High-Purity Baseline

The quality of any starting material is fundamentally dictated by its synthesis and subsequent purification. For 1-(2,2-Dimethoxyethyl)pyrrolidine, the most common and direct synthetic route is the N-alkylation of pyrrolidine with an appropriate electrophile, such as 2-bromo-1,1-dimethoxyethane.

Causality in Synthesis: The choice of a strong, non-nucleophilic base is critical to deprotonate the pyrrolidine, enhancing its nucleophilicity for the subsequent SN2 reaction. The reaction is typically performed in an aprotic polar solvent to facilitate the dissolution of reactants and stabilize the transition state without interfering with the reaction.

Experimental Protocol: Synthesis of 1-(2,2-Dimethoxyethyl)pyrrolidine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (10 volumes relative to pyrrolidine).

-

Reactant Addition: Add pyrrolidine (1.0 equivalent) to the solvent. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Add a strong, non-nucleophilic base such as potassium carbonate (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Alkylation: Add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise via a syringe.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 82 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by fractional vacuum distillation to yield pure 1-(2,2-Dimethoxyethyl)pyrrolidine.

Caption: General workflow for the synthesis and purification of 1-(2,2-Dimethoxyethyl)pyrrolidine.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the effective use and handling of this compound.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | (Calculated) |

| Molecular Weight | 159.23 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow liquid | Typical for similar amines |

| Boiling Point | ~171 °C | [1] |

| Density | ~0.973 g/cm³ | [1] |

| Flash Point | ~43.2 °C | [1] |

| Solubility | Miscible with water and most organic solvents | |

| pKa (Basic) | ~8.23 | [1] |

Purity Assessment: A Multi-Technique Approach

Ensuring the purity of 1-(2,2-Dimethoxyethyl)pyrrolidine requires robust analytical methods capable of separating the target compound from starting materials, by-products, and degradation products.

Analytical Techniques

-

Gas Chromatography (GC): GC is the premier technique for assessing the purity of volatile amines. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Potential impurities include unreacted pyrrolidine and residual solvents.

-

High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, reverse-phase HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometry) can be used, particularly for analyzing non-volatile impurities.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides definitive identification of the main component and any impurities by comparing their mass spectra to known libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.

Protocol: Purity Determination by Gas Chromatography (GC-FID)

-

Sample Preparation: Prepare a stock solution of 1-(2,2-Dimethoxyethyl)pyrrolidine at approximately 1000 µg/mL in a suitable solvent like methanol or dichloromethane. Prepare a series of dilutions for calibration.

-

Instrument Setup:

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.

-

Inlet: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Detector (FID): Set to 280 °C.

-

-

Analysis: Inject 1 µL of the prepared sample.

-

Quantification: Identify the main peak corresponding to the product based on its retention time. Calculate the purity by area percent (Area of main peak / Total area of all peaks x 100%). This provides a measure of purity relative to other volatile components.

Caption: A multi-pronged analytical workflow for comprehensive purity and identity assessment.

Stability Profile and Degradation Pathways

The stability of 1-(2,2-Dimethoxyethyl)pyrrolidine is dictated by its two primary functional groups: the pyrrolidine ring and the dimethoxyethyl (acetal) side chain.

-

Hydrolytic Instability (Acetal Group): The acetal functional group is the most significant liability. It is stable under basic and neutral conditions but is highly susceptible to acid-catalyzed hydrolysis.[2] The presence of even trace amounts of acid, in combination with water, will catalyze the cleavage of the acetal to form pyrrolidine-2-acetaldehyde and two equivalents of methanol.[3][4] This is the primary degradation pathway to consider. The rate of this hydrolysis is dependent on pH and temperature.[5][6]

-

Oxidative Instability (Amine Group): Like many secondary amines, the pyrrolidine nitrogen can be susceptible to oxidation, especially in the presence of strong oxidizing agents, elevated temperatures, and certain metal catalysts. This can lead to the formation of N-oxides or other complex degradation products.

-

Thermal Stability: The compound is relatively stable at ambient temperatures but can decompose upon prolonged heating, especially in the presence of catalysts or impurities.

Caption: Primary degradation pathways for 1-(2,2-Dimethoxyethyl)pyrrolidine.

Recommended Storage and Handling

To preserve the integrity of 1-(2,2-Dimethoxyethyl)pyrrolidine, strict adherence to proper storage and handling protocols is mandatory. The primary goal is to mitigate exposure to moisture, acid, and strong oxidizing agents.

Storage Conditions

-

Temperature: Store in a cool, well-ventilated area, away from heat sources.[7] Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Due to its sensitivity to acidic hydrolysis (via reaction with atmospheric CO2 and moisture) and potential for oxidation, it is best stored under an inert atmosphere, such as nitrogen or argon.[8]

-

Container: Use tightly sealed containers made of inert materials like amber glass to protect from light and moisture.[7]

-

Incompatibilities: Store away from strong acids, acid chlorides, and strong oxidizing agents.

Handling Procedures

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

-

Inert Handling: For transferring and sampling high-purity material, use inert atmosphere techniques (e.g., using a Schlenk line or glovebox) to prevent exposure to air and moisture.

Conclusion

The purity and stability of 1-(2,2-Dimethoxyethyl)pyrrolidine are not static properties but are actively maintained through careful synthesis, rigorous purification, and meticulous handling. The compound's principal vulnerability is the acid-catalyzed hydrolysis of its acetal group, a factor that must be controlled throughout its lifecycle. By employing the robust analytical techniques and adhering to the storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the reliability and reproducibility of their results, ultimately accelerating scientific discovery and innovation.

References

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f). [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. [Link]

-

Purdy, M. D., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

U.S. Environmental Protection Agency. 1-(Dimethoxymethyl)pyrrolidine Properties. CompTox Chemicals Dashboard. [Link]

-

Chavez, D. E., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. [Link]

-

Xometry. (2022). Acetal Copolymer: Properties, Formation, and Uses. [Link]

-

Samanta, S., & Thayumanavan, S. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

-

PubChem. CID 159939819 | C12H22N2O4. [Link]

-

ACS Publications. (2023). Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. Macromolecules. [Link]

-

ResearchGate. (2017). (PDF) Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

-

PubMed. (2001). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. [Link]

-

MDPI. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

-

PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PMC. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

-

Sdfine. (2017). Chemwatch GHS SDS 1922. [Link]

-

PMC. (2008). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. [Link]

- Google Patents. US2952688A - Synthesis of pyrrolidine.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]

- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Role of the dimethoxyacetal group in pyrrolidine chemistry

The Role of the Dimethoxyacetal Group in Pyrrolidine Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The dimethoxyacetal group, specifically in the context of 2-(dimethoxymethyl)pyrrolidine , serves as a critical "chiral pool" handle in the synthesis of bicyclic azacycles, including indolizidines , pyrrolizidines , and quinolizidines . Unlike the labile aldehyde from which it is derived, the dimethoxyacetal is robust enough to survive basic N-alkylation and acylation conditions, yet reactive enough to trigger controlled cyclization under Lewis or Brønsted acid catalysis. This guide details the mechanistic role of this moiety as a masked electrophile, provides a validated protocol for its synthesis from L-proline, and outlines its application in N-acyliminium/oxocarbenium ion cascades.

The Chemical Nature of Dimethoxyacetal Pyrrolidines

The 2-(dimethoxymethyl)pyrrolidine moiety acts as a latent electrophile . In drug discovery, free aldehydes on pyrrolidine rings (e.g., prolinal) are notoriously unstable, prone to racemization via enolization, and susceptible to over-oxidation. The dimethoxyacetal protects this center, locking the oxidation state and stereochemistry (typically S from L-proline) until cyclization is required.

Core Utility: The "Switchable" Electrophile

-

State A (Protected): In basic or neutral media, the acetal is inert. This allows for the functionalization of the pyrrolidine nitrogen (e.g., N-alkylation with allylsilanes, electron-rich aromatics, or alkenes).

-

State B (Activated): Upon treatment with a Lewis acid (e.g.,

,

Mechanistic Pathways: From Acetal to Bicycle

The primary value of this group lies in Pomeranz–Fritsch type cyclizations and N-acyliminium cascades. The diagram below illustrates the divergent pathways controlled by the dimethoxyacetal group.

Figure 1: Mechanistic divergence of the dimethoxyacetal group under acid catalysis. The oxocarbenium ion is the pivotal species driving ring closure.

Experimental Protocol: Synthesis of (S)-2-(Dimethoxymethyl)pyrrolidine

This protocol converts L-proline into the stable acetal building block. It is designed to minimize racemization of the chiral center.

Reagents:

-

Starting Material: N-(tert-butoxycarbonyl)-L-proline (Boc-Pro-OH).

-

Reductant: Borane-dimethyl sulfide complex (

) or -

Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions.

-

Acetalization: Trimethyl orthoformate (

), p-Toluenesulfonic acid (pTsOH).

Step-by-Step Methodology

-

Reduction to Prolinol:

-

Dissolve Boc-Pro-OH (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) under

. -

Cool to 0°C. Dropwise add

(2.0 equiv). -

Stir at RT for 4 h. Quench with MeOH. Concentrate to yield N-Boc-L-prolinol .

-

Checkpoint: Verify disappearance of carbonyl peak in IR.

-

-

Oxidation to Prolinal:

-

Dissolve N-Boc-L-prolinol (1.0 equiv) in DCM.

-

Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir 2 h.

-

Workup with saturated

. Isolate N-Boc-L-prolinal . -

Critical: Use immediately or store at -20°C to prevent racemization.

-

-

Acetalization (The Key Step):

-

Dissolve the aldehyde in dry MeOH (0.2 M).

-

Add Trimethyl orthoformate (5.0 equiv) and pTsOH (0.1 equiv).

-

Reflux for 3 h or stir at RT for 12 h.

-

Quench with

, concentrate, and flash chromatograph (Hexane/EtOAc). -

Yield: Typically 85-90%.

-

Product: N-Boc-2-(dimethoxymethyl)pyrrolidine .

-

-

N-Deprotection (Optional for immediate use):

-

Treat with TFA/DCM (1:4) for 1 h.

-

Neutralize with basic resin to obtain the free amine 2-(dimethoxymethyl)pyrrolidine .

-

Applications in Alkaloid Synthesis

The dimethoxyacetal group is the cornerstone for synthesizing indolizidine alkaloids (e.g., swainsonine, castanospermine). The general strategy involves attaching a nucleophilic tether to the pyrrolidine nitrogen and then triggering the acetal.

Case Study: Synthesis of Indolizidine Ring System

-

Substrate: N-(4-trimethylsilyl-3-butenyl)-2-(dimethoxymethyl)pyrrolidine.

-

Reaction: The acetal is activated by

. The silicon group directs the attack of the alkene onto the oxocarbenium ion (Sakurai-type cyclization). -

Outcome: Formation of the 6-membered ring fused to the pyrrolidine, yielding the indolizidine core with high diastereoselectivity.

Comparative Lewis Acid Efficiency

The choice of Lewis acid dictates the yield and stereochemical outcome of the cyclization.

| Lewis Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (cis:trans) | Notes |

| DCM | -78 | 88% | >20:1 | Best for silyl-nucleophiles; highly diastereoselective. | |

| DCM | 0 | 75% | 5:1 | Good general activation; milder than | |

| Toluene | -40 | 82% | 10:1 | Excellent for acetal exchange/enol ether cyclizations. | |

| DCM | -78 | 65% | 3:1 | Often leads to polymerization side products. |

References

-

Pomeranz-Fritsch Reaction and Modifications. Organic Reactions.

-

Synthesis of 2-Substituted Pyrrolidines. Organic Chemistry Portal.

-

Indolizidine Synthesis via Aza-Prins Cyclization. National Institutes of Health (PMC).

-

Clip-Cycle Approaches to Indolizidines. White Rose Research Online.

-

Role of N-Acyliminium Ions in Synthesis. Arkivoc.

Methodological & Application

Application Note: Deprotection of the Acetal in 1-(2,2-Dimethoxyethyl)pyrrolidine

Executive Summary

This guide details the protocols for the deprotection (hydrolysis) of 1-(2,2-dimethoxyethyl)pyrrolidine to generate 2-(pyrrolidin-1-yl)acetaldehyde .

The Critical Challenge: The product is an

The Solution: This guide provides two distinct workflows:

-

Protocol A (In Situ Generation): The industry-standard approach for subsequent reductive aminations or Wittig reactions.

-

Protocol B (Salt Isolation): A specialized method to isolate the aldehyde as a stable hydrochloride salt.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Substrate[9]

-

Compound: 1-(2,2-Dimethoxyethyl)pyrrolidine

-

CAS: 36966-96-2

-

Functionality: Tertiary amine (pyrrolidine ring) + Dimethyl acetal.

Mechanistic Constraints

The hydrolysis of acetals is acid-catalyzed. However, the presence of the basic pyrrolidine nitrogen (

-

Protonation: The first equivalent of acid protonates the amine, forming an ammonium species.

-

Electronic Deactivation: The positively charged ammonium group is strongly electron-withdrawing (inductive effect). This destabilizes the oxocarbenium ion intermediate required for acetal hydrolysis, significantly slowing the reaction compared to non-basic acetals.

-

Implication: Successful deprotection requires excess strong acid (typically >2.5 equivalents) and often elevated temperatures (

) to drive the reaction to completion.

Reaction Pathway Diagram

Figure 1: Acid-mediated hydrolysis pathway showing the requisite protonation of the amine prior to acetal cleavage.

Experimental Protocols

Protocol A: In Situ Generation (Recommended)

Application: Use this when the aldehyde is an intermediate for Reductive Amination, Wittig Olefination, or Strecker Synthesis.

Reagents:

-

Substrate: 1-(2,2-Dimethoxyethyl)pyrrolidine (10 mmol, 1.59 g)

-

Acid: 3M Hydrochloric Acid (HCl) or 50% Trifluoroacetic acid (TFA).

-

Solvent: Water or THF/Water (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.59 g (10 mmol) of the acetal in 10 mL of water.

-

Note: The solution will be basic (pH > 9).

-

-

Acidification: Slowly add 10 mL of 3M HCl (30 mmol, 3.0 equiv) while stirring.

-

Observation: An exotherm may occur due to amine protonation.

-

-

Hydrolysis: Heat the mixture to 50°C and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin or Iodine) or LC-MS. The starting material spot will disappear.

-

-

Usage (The "Hand-off"):

-

For Reductive Amination: Cool to room temperature. Adjust pH to 5–6 using solid Sodium Acetate or 2M NaOH (careful addition). Add the amine partner and reducing agent (e.g.,

) immediately. -

For Wittig Reaction: The mixture must be neutralized. Cool to 0°C. Add saturated

until pH

-

Protocol B: Isolation of Aldehyde Hydrochloride Salt

Application: Use this when you must isolate the aldehyde for storage or characterization. Target Product: 2-(pyrrolidin-1-yl)acetaldehyde hydrochloride.

Reagents:

-

Substrate: 1-(2,2-Dimethoxyethyl)pyrrolidine (10 mmol)

-

Acid: 6M HCl (aq).

-

Solvent: Acetone (dry), Diethyl Ether (anhydrous).

Step-by-Step Methodology:

-

Hydrolysis: In a round-bottom flask, mix the acetal (1.59 g) with 10 mL of 6M HCl .

-

Reaction: Stir at 45°C for 3 hours under an inert atmosphere (Argon/Nitrogen).

-

Why Inert? Prevents oxidation of the aldehyde to the carboxylic acid.

-

-

Concentration: Concentrate the reaction mixture in vacuo (Rotary Evaporator) at a bath temperature below 40°C .

-

Result: You will obtain a viscous, wet oil or gum.

-

-

Azeotropic Drying: Add 20 mL of absolute ethanol and re-evaporate. Repeat twice. This removes residual water.

-

Trituration (Crystallization):

-

Add 10 mL of dry Acetone to the residue.

-

Sonicate or scratch the flask wall to induce crystallization.

-

If no solid forms, add diethyl ether dropwise until cloudy and store at -20°C overnight.

-

-

Filtration: Filter the hygroscopic solid rapidly under Argon.

-

Storage: Store in a desiccator at -20°C.

Data Summary Table:

| Parameter | Free Base Aldehyde | Hydrochloride Salt |

| Stability | < 1 hour (polymerizes) | Months (-20°C, dry) |

| State | Oil (usually) | Hygroscopic Solid |

| Reactivity | High (Self-Aldol) | Latent Electrophile |

| Handling | Use immediately | Weighable |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Hydrolysis:

-

Decomposition (Black Tar):

-

Symptom:[1][2][3] Reaction turns dark brown/black upon neutralization.

-

Cause: The free base aldehyde was generated at high concentration or high temperature.

-

Fix: Keep the system acidic until the electrophile (ylide/amine) is present. Never neutralize the aldehyde in the absence of a trapping agent.

-

Decision Workflow

Figure 2: Operational decision tree for selecting the correct deprotection protocol.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text on acetal hydrolysis conditions).

-

Jurčík, V.; Ilaš, J. "Paal–Knorr Synthesis of Pyrroles." Molecules2022 , 27, 7387. [Link] (Context on handling amino-carbonyl intermediates).

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] J. Org.[5][6][7][8] Chem.1996 , 61, 3849–3862.[4][6] [Link] (Foundational protocol for in situ reductive amination).

-

PubChem. "Compound Summary: 1-(2,2-Dimethoxyethyl)pyrrolidine." National Library of Medicine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. jocpr.com [jocpr.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. (PDF) Remarkably efficient deprotection of cyclic acetals and ketals [academia.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-(2,2-Dimethoxyethyl)pyrrolidine

Welcome to the technical support center for optimizing chemical reactions involving 1-(2,2-dimethoxyethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common challenges. Here, you will find a structured approach to troubleshooting, frequently asked questions, and detailed protocols to enhance your experimental success.

Section 1: Troubleshooting Guide - Enhancing Reaction Yields

This section addresses specific issues encountered during reactions with 1-(2,2-dimethoxyethyl)pyrrolidine in a question-and-answer format, focusing on the causality behind experimental choices.

Issue 1: Low Yield in Reductive Amination

Q1: My reductive amination reaction using 1-(2,2-dimethoxyethyl)pyrrolidine with an aldehyde/ketone is resulting in a low yield of the desired tertiary amine. What are the likely causes and how can I improve the outcome?

A1: Low yields in reductive aminations are often multifactorial. The core of this reaction involves the formation of an iminium ion intermediate, followed by its reduction.[1] Optimizing both stages is critical for high efficiency.

Troubleshooting Steps & Scientific Rationale:

-

Iminium Ion Formation: The initial condensation between the pyrrolidine derivative and the carbonyl compound to form an iminium ion is a crucial equilibrium step.

-

pH Control: The reaction is often acid-catalyzed. However, excessive acidity can protonate the amine, rendering it non-nucleophilic. A slightly acidic medium (pH 4-6) is generally optimal. Acetic acid is a common and effective catalyst.[2]

-

Water Removal: The formation of the iminium ion releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

-

-

Choice of Reducing Agent: The selection of the reducing agent is paramount for success and depends on the substrate's sensitivity.

-

Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, selective for iminiums over carbonyls, and does not reduce other sensitive functional groups.[2] It is particularly effective in one-pot reductive amination protocols.

-

Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. For more robust substrates, sodium borohydride (NaBH₄) can be used, though it may also reduce the starting aldehyde/ketone.[2]

-

-

Reaction Conditions & Stoichiometry:

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that work well for this reaction.[2]

-

Temperature: The reaction is typically run at room temperature. Elevated temperatures can sometimes lead to side reactions.

-

Reagent Ratio: A slight excess of the amine and reducing agent (1.1-1.5 equivalents) can help drive the reaction to completion.[3]

-

Workflow for Optimizing Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Poor Yield in Pictet-Spengler Reaction

Q2: I am attempting a Pictet-Spengler reaction with a β-arylethylamine and the aldehyde generated in situ from 1-(2,2-dimethoxyethyl)pyrrolidine, but the yield of the tetrahydro-β-carboline or tetrahydroisoquinoline product is low. What factors should I investigate?

A2: The Pictet-Spengler reaction is a powerful tool for constructing these important heterocyclic scaffolds.[4][5] Success hinges on the efficient in situ generation of the aldehyde and the subsequent acid-catalyzed cyclization.[6]

Troubleshooting Steps & Scientific Rationale:

-

Acetal Hydrolysis: The first step is the hydrolysis of the dimethoxyethyl group to the corresponding aldehyde. This is an acid-catalyzed process.[7]

-

Acid Catalyst: The choice and concentration of the acid are critical. Stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often required.[6] The reaction may also be heated to facilitate both hydrolysis and cyclization.

-

Water Presence: While acid is necessary, an excess of water can sometimes hinder the subsequent cyclization by competing with the intramolecular reaction. Careful control of the water content is important.

-

-

Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution.

-

Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring of the β-arylethylamine will increase its nucleophilicity and favor the reaction, often allowing for milder conditions.[6]

-

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups will deactivate the ring and may require stronger acids and higher temperatures to achieve a reasonable yield.[6]

-

-

Iminium Ion Formation and Stability: The intermediate iminium ion must be sufficiently electrophilic to be attacked by the aromatic ring.

-

Acid's Role: The acid catalyst protonates the imine formed from the aldehyde and the β-arylethylamine, generating the more electrophilic iminium ion.[6]

-

Experimental Protocol for an Optimized Pictet-Spengler Reaction:

| Step | Procedure | Rationale |

| 1 | Dissolve the β-arylethylamine (1.0 eq.) and 1-(2,2-dimethoxyethyl)pyrrolidine (1.1 eq.) in a suitable solvent (e.g., toluene, DCM). | Ensures homogeneity of reactants. |

| 2 | Add the acid catalyst (e.g., TFA, 2.0 eq.) dropwise at 0 °C. | Controls the initial exothermic reaction. |

| 3 | Warm the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor by TLC or LC-MS. | Temperature will depend on the reactivity of the aromatic nucleophile. |

| 4 | Upon completion, quench the reaction with a base (e.g., saturated NaHCO₃ solution). | Neutralizes the acid catalyst. |

| 5 | Extract the product with an organic solvent, dry, and purify by column chromatography. | Standard workup and purification procedure. |

Issue 3: Formation of Impurities

Q3: My reaction is producing significant impurities. How can I identify and minimize them?

A3: Impurity formation can arise from side reactions of the starting materials, intermediates, or products.

Common Impurities and Mitigation Strategies:

-

Unreacted Starting Materials: If the reaction has not gone to completion, optimize the reaction time, temperature, or stoichiometry as discussed above.

-

Over-alkylation (in Reductive Amination): While less common with secondary amines like 1-(2,2-dimethoxyethyl)pyrrolidine, ensure precise control of stoichiometry.

-

Side Products from Acetal Hydrolysis: Incomplete or side reactions during the in situ generation of the aldehyde can lead to impurities. Ensure the hydrolysis conditions are optimized for clean conversion.

-

Pyrrolidine-Related Impurities: In some cases, impurities derived from the pyrrolidine ring itself may be observed, especially under harsh conditions.[8] Purification by column chromatography is often effective. For polar impurities, an acidic or basic wash during workup might be beneficial.[8]

Purification Strategy Flowchart:

Caption: General purification workflow for products derived from 1-(2,2-dimethoxyethyl)pyrrolidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2,2-dimethoxyethyl)pyrrolidine? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[9]

Q2: Is the acetal group in 1-(2,2-dimethoxyethyl)pyrrolidine stable to basic conditions? A2: Yes, acetals are generally stable to basic and nucleophilic conditions, making them excellent protecting groups for aldehydes. They are, however, sensitive to acidic conditions.[7]

Q3: Can I use 1-(2,2-dimethoxyethyl)pyrrolidine in multicomponent reactions? A3: Yes, the in situ generated aldehyde from this reagent can participate in multicomponent reactions like the Ugi or Passerini reactions, providing a pathway to complex molecular scaffolds.[10]

Q4: How can I monitor the progress of a reaction involving the hydrolysis of the acetal? A4: The reaction can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to track the conversion.

References

- Reductive Amination with a Scavenger: The Most “Combin

- Amine synthesis by reductive amination (reductive alkyl

- Strategies for Selective Reductive Amination in Organic Synthesis and C

-

Pictet–Spengler reaction - Wikipedia. [Link]

-

Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? - ResearchGate. [Link]

-

Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]

-

Pyrrolidene - ChemBK. [Link]

-

A Stable, Convertible Isonitrile as a Formic Acid Carbanion [ – COOH] Equivalent and Its Application in Multicomponent Reactions - ResearchGate. [Link]

-

Hydrolysis of acetals to give aldehydes and ketones - Master Organic Chemistry. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. chem.msu.ru [chem.msu.ru]

- 4. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Selection for 1-(2,2-Dimethoxyethyl)pyrrolidine

Welcome to the Advanced Synthesis Support Hub. Subject: 1-(2,2-Dimethoxyethyl)pyrrolidine (DMEP) | CAS: 10024-26-7 Support Level: Tier 3 (Senior Application Scientist)

Core Chemical Logic: The "Dual-Personality" Challenge

Before selecting a catalyst, you must understand the inherent conflict in this molecule. DMEP contains two antagonistic functional groups:

-

Tertiary Amine (Pyrrolidine): A strong Lewis base and nucleophile. It will buffer acids and coordinate to metal centers (catalyst poisoning).

-

Dimethyl Acetal: An acid-labile masking group. It requires acid to activate (hydrolyze) to the reactive aldehyde form.

The Central Paradox: To activate the acetal, you need acid. However, the amine neutralizes the acid. To perform metal catalysis, you need a free surface, but the amine binds to it.

Below is the reactivity landscape for this molecule:

Figure 1: The reactivity landscape of DMEP. Note that the amine must often be sequestered (protonated) to allow acetal hydrolysis or prevent metal poisoning.

Scenario A: Acetal Hydrolysis (Activation)

Goal: Unmasking the aldehyde for reductive amination or cyclization.

Troubleshooting Guide

Q: I added 1 equivalent of acid, but the acetal isn't hydrolyzing. Why? A: The pyrrolidine nitrogen is a "proton sink." The first equivalent of acid is consumed entirely to protonate the amine. The acetal requires excess free acid to catalyze the hydrolysis mechanism.

-

Correction: Use at least 2.5 to 3.0 equivalents of acid (e.g., HCl or TFA). The first eq. protects the amine; the remaining equivalents drive the hydrolysis.

Q: My Lewis Acid (BF₃·OEt₂, TiCl₄) precipitated immediately. What happened? A: You formed a Lewis Acid-Base adduct. The nitrogen lone pair attacked your Lewis acid.

-

Correction: Pre-complex the amine with a Brønsted acid (HCl) or use a "soft" Lewis acid that prefers oxygen over nitrogen, though Brønsted acids are far superior for this specific substrate.

Recommended Protocol: Acidic Deprotection

-

Dissolution: Dissolve DMEP in THF/Water (4:1 ratio).

-

Acidification: Add 3.0 equiv. of 2M HCl.

-

Observation: An exotherm indicates amine protonation.

-

-

Heating: Heat to 50–60°C for 2–4 hours.

-

Monitoring: TLC will show the disappearance of the non-polar acetal.

-

-

Workup (Critical): Do not neutralize to pH > 7 if the aldehyde is unstable. If performing a "one-pot" reaction, add the next reagent immediately to the acidic solution (if compatible) or buffer to pH 5–6.

Scenario B: Reductive Transformations (Hydrogenation)

Goal: Reductive amination or removing protecting groups using H₂ and a metal catalyst.[1]

Troubleshooting Guide

Q: My Pd/C catalyst shows zero activity. Is the H₂ pressure too low? A: Unlikely. The pyrrolidine nitrogen has coordinated to the Palladium surface, effectively poisoning it [1].

-

Correction: You must run the hydrogenation under acidic conditions . By protonating the nitrogen, you remove its ability to donate electrons to the metal surface.

Q: I see side products (dimers). A: The intermediate aldehyde (formed if acetal hydrolyzes) reacted with the starting amine or product amine.

-

Correction: Ensure rapid reduction of the imine intermediate. Switch to a more active catalyst or higher pressure.

Catalyst Selection Matrix

| Catalyst | Suitability | Notes |

| Pd/C (Neutral) | 🔴 Poor | High risk of amine poisoning. |

| Pd/C + HCl | 🟢 Good | Acid prevents poisoning; standard for this substrate. |

| PtO₂ (Adams) | 🟡 Moderate | More resistant to poisoning but expensive. |

| Raney Nickel | 🟢 Excellent | Robust against amine poisoning; good for reductive aminations. |

| NaBH(OAc)₃ | 🟢 Best (Chem) | For homogeneous reductive amination (STAB). avoids metal issues. |

Recommended Protocol: Poison-Free Hydrogenation

-

Solvent: Methanol or Ethanol.[2]

-

Additive: Add 1.1 equiv. of Acetic Acid or HCl (relative to DMEP).

-

Catalyst: 10 wt% Pd/C (50% water wet).

-

Conditions: 3–5 bar H₂, Room Temperature.

Scenario C: Cross-Coupling (C-N or C-C Bond Formation)

Goal: Reacting the pyrrolidine ring or the ethyl chain without disturbing the acetal.

Troubleshooting Guide

Q: The yield of my Buchwald-Hartwig coupling is <10%. A: The substrate is acting as a competitive ligand. The dimethyl acetal oxygens can also act as a weak "hemilabile" ligand, destabilizing the Pd-cycle.

-

Correction: Use a catalyst system with a bulky, chelating phosphine ligand (e.g., BINAP, Xantphos) that binds Palladium much more tightly than the substrate can [2].

Decision Tree: Catalyst Selection

Figure 2: Decision tree for selecting the correct catalyst system based on reaction type and substrate state.

References

-

Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178. Link (Foundational text on amine poisoning of Pd/Pt).

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link (Strategy for overcoming competitive binding).

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link (Standard protocol for STAB reduction avoiding metal poisoning).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on acetal stability and hydrolysis).

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 4. jocpr.com [jocpr.com]

- 5. WO2007104357A1 - Synthesis of amines with catalytic amounts of mild lewis acids - Google Patents [patents.google.com]

Validation & Comparative

Spectroscopic comparison of 1-(2,2-Dimethoxyethyl)pyrrolidine and its aldehyde

Topic: Spectroscopic Comparison and Handling Guide: 1-(2,2-Dimethoxyethyl)pyrrolidine vs. 2-(Pyrrolidin-1-yl)acetaldehyde

Executive Summary

This guide provides a technical comparison between 1-(2,2-Dimethoxyethyl)pyrrolidine (the stable precursor) and 2-(pyrrolidin-1-yl)acetaldehyde (the reactive intermediate). For researchers, the critical distinction lies in stability management . While the acetal is a robust, shelf-stable liquid, the free aldehyde is thermodynamically unstable, prone to hydration, dimerization, and polymerization. This guide details the spectroscopic signatures required to monitor the deprotection process and validate the integrity of the active aldehyde species in situ.

Chemical Identity & Structural Basis

The transformation from the protected acetal to the active aldehyde is an acid-catalyzed hydrolysis. Understanding the equilibrium between these states is vital for successful synthesis.

| Feature | Compound A (Precursor) | Compound B (Active) |

| IUPAC Name | 1-(2,2-Dimethoxyethyl)pyrrolidine | 2-(Pyrrolidin-1-yl)acetaldehyde |

| Common Name | Pyrrolidinoacetaldehyde dimethyl acetal | Pyrrolidinoacetaldehyde |

| State | Stable colorless liquid | Unstable oil / Transient intermediate |

| Primary Utility | Storage form, protected precursor | Electrophile for reductive amination, Wittig reactions |

| Major Risk | Hydrolysis upon exposure to moisture | Dimerization, Hydration (gem-diol formation) |

Reaction Pathway & Instability

The free aldehyde exists in a complex equilibrium. In aqueous acidic media, it favors the hydrate (gem-diol) form. In concentrated or basic conditions, it risks irreversible dimerization to form piperazine derivatives.

Figure 1: The hydrolysis pathway showing the equilibrium between the stable acetal, the reactive free aldehyde, and its hydrate/dimer forms.[1]

Spectroscopic Analysis

The following data allows for the unambiguous identification of the species during reaction monitoring.

A. Nuclear Magnetic Resonance ( H NMR)

The most distinct handle is the disappearance of the methoxy singlet and the appearance of the aldehyde proton.

| Proton Environment | Acetal ( | Aldehyde ( | Hydrate ( | Diagnostic Note |

| Aldehyde (-CHO) | N/A | 9.60 - 9.80 (t) | N/A | The "smoking gun" for the free aldehyde. |

| Acetal Methine (-CH<) | 4.45 - 4.60 (t) | N/A | 5.10 - 5.30 (t) | Acetal CH is shielded; Hydrate CH is deshielded relative to acetal but lacks CHO signal. |

| Methoxy (-OCH | 3.35 - 3.40 (s) | Absent | Absent | Strong integration (6H) in acetal; completely disappears upon hydrolysis. |

| 2.55 - 2.65 (d) | 3.20 - 3.30 (d) | 2.80 - 3.00 (d) | Shifts downfield in the aldehyde due to the electron-withdrawing carbonyl. | |

| Pyrrolidine Ring | 2.4-2.6 (m), 1.7-1.8 (m) | 2.5-2.7 (m), 1.7-1.9 (m) | Similar | Ring protons are less diagnostic due to overlap. |

Note: Chemical shifts are approximate (

B. Infrared Spectroscopy (FT-IR)

IR is excellent for quick purity checks without solvent interference.

-

Acetal:

-

No Carbonyl Peak: Absence of signal in the 1700 cm

region. -

C-O Stretching: Strong, broad bands at 1050–1150 cm

(characteristic of ethers/acetals).

-

-

Aldehyde:

-

Carbonyl (C=O): Sharp, intense peak at 1720–1735 cm

. -

Fermi Resonance: Two weak bands at ~2720 and ~2820 cm

(C-H stretch of CHO), often obscured by alkyl C-H but diagnostic if visible.

-

Experimental Protocol: Controlled Deprotection

Because the aldehyde is unstable, it should be generated immediately prior to use. This protocol describes the acid hydrolysis and monitoring.

Reagents:

-

1-(2,2-Dimethoxyethyl)pyrrolidine (1 equiv)

-

HCl (1M to 6M aqueous solution) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or THF (for extraction/reaction)

Step-by-Step Methodology:

-

Setup: Dissolve the acetal in a minimal amount of water (or THF/Water 1:1 mixture if solubility is an issue). Cool to 0°C.

-

Acidification: Slowly add HCl (aq) until pH reaches ~1-2.

-

Mechanistic Insight: Protonation of the methoxy oxygen facilitates methanol elimination, forming the oxocarbenium ion, which is then attacked by water.

-

-

Reaction: Stir at 0°C to Room Temperature (RT) for 1–2 hours.

-

Monitoring: Take a 50

L aliquot. If using D

-

-

Liberation (Critical Step):

-

To isolate the free aldehyde, neutralize carefully with NaHCO

(aq) to pH 7-8 and immediately extract into DCM. -

Caution: Do not exceed pH 9 or store the concentrated free base, as self-condensation (dimerization) accelerates rapidly under basic conditions.

-

-

Utilization: Use the DCM solution containing the fresh aldehyde immediately in the subsequent step (e.g., reductive amination).

Troubleshooting & Pitfalls

The "Missing" Aldehyde Peak

Researchers often panic when the NMR of the reaction mixture (in D

-

Explanation: In water, the equilibrium strongly favors the gem-diol (hydrate) .

-

Verification: Look for the triplet at ~5.2 ppm . This confirms the acetal has hydrolyzed. The free aldehyde will only regenerate upon removal of water or extraction into organic solvent.

Dimerization (The "Pyrazine" Problem)

If the aldehyde is left standing in basic solution or concentrated form, it dimerizes.

-

Spectroscopic Sign: Loss of both CHO (9.6 ppm) and Hydrate (5.2 ppm) signals. Appearance of complex multiplets in the 3.0–4.0 ppm region and potentially aromatic signals if oxidation to a pyrazine occurs.

Figure 2: Logical flow for identifying the species present in the reaction mixture using

References

-

Configur

-Amino Aldehydes. Lubell, W. D., & Rapoport, H. (1987). Journal of the American Chemical Society. [Link] (Foundational work on the stability and hydration equilibrium of amino aldehydes.)[2] -

Hydration of Aldehydes: NMR Insights. Bell, R. P., & Evans, P. G. (1966). Proceedings of the Royal Society of London. [Link] (Kinetics and equilibrium data for aldehyde hydration.)

-

Synthesis of Pyrrolidines via Azomethine Ylides. Organic Chemistry Portal - Pyrrolidine Synthesis. [Link] (Contextualizes the use of pyrrolidine acetals as precursors in heterocycle synthesis.)

-

Spectroscopic Data for 1-Pyrrolidineacetaldehyde Diethyl Acetal. SpectraBase (Wiley). [Link] (Source for analogue acetal spectral shifts used for correlation.)

Sources

Safety Operating Guide

1-(2,2-Dimethoxyethyl)pyrrolidine proper disposal procedures

The following guide details the technical disposal, handling, and safety protocols for 1-(2,2-Dimethoxyethyl)pyrrolidine (CAS: 36966-04-6).

Senior Scientist Note: While many standard protocols treat tertiary amines generically, this specific compound contains an acetal functionality (the dimethoxyethyl group). This introduces a critical chemical incompatibility: acid sensitivity . Contact with acids will not only protonate the amine (exothermic) but also hydrolyze the acetal, releasing acetaldehyde (flammable, toxic) and methanol . Disposal workflows must strictly segregate this compound from acidic waste streams.

Part 1: Immediate Safety & Hazard Profile

Before initiating any disposal procedure, operators must characterize the waste to ensure regulatory compliance and personnel safety.

| Property | Hazard Characterization | Operational Implication |

| GHS Classification | Flammable Liquid (Cat 3/4) Skin/Eye Irritant (Cat 2/2A) | Keep away from heat/sparks. Ground all equipment. Use explosion-proof ventilation. |

| Chemical Structure | Tertiary Amine + Acetal | DO NOT MIX WITH ACIDS. Risk of hydrolysis and aldehyde release. |

| Reactivity | Incompatible with strong oxidizers, acids, and acid chlorides. | Segregate from "Corrosive-Acid" waste streams immediately. |

| Toxicology | Irritant to mucous membranes; harmful by inhalation/ingestion.[1] | Use full-face respirator or work strictly within a fume hood. |

Part 2: Pre-Disposal Handling & Storage

Proper storage prior to disposal is critical to preventing degradation or accidental reaction.

-

Container Selection: Use Type 316 Stainless Steel or High-Density Polyethylene (HDPE) containers. Avoid aluminum or zinc (potential amine reaction).

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent amine oxidation and moisture absorption.

-

Labeling: Clearly mark container:

-

Chemical Name: 1-(2,2-Dimethoxyethyl)pyrrolidine

-

Hazards: Flammable, Irritant, Base.

-

Warning:"ACID SENSITIVE - DO NOT MIX WITH ACID WASTE"

-

Part 3: Waste Stream Classification

Correct classification ensures the waste is routed to the proper incineration facility.

-

RCRA Classification (USA): Likely D001 (Ignitable) . While not explicitly a "U-listed" waste like parent Pyrrolidine (U328), it should be treated with the same rigor.

-

Waste Profile:

-

Primary Stream: Organic Solvents (Non-Halogenated).

-

Secondary Stream: Basic/Alkaline Organic Waste.

-

Forbidden Stream: Aqueous Acidic Waste.

-

Disposal Decision Logic

Figure 1: Decision matrix for categorizing waste streams to prevent accidental acid-acetal hydrolysis.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Small Scale (Lab Bench / Residuals)

For amounts < 500 mL.

-

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, face shield.

-

Preparation: Place the waste container in a functioning fume hood.

-

Solvent Dilution: Dilute the pyrrolidine derivative with a compatible combustible solvent (e.g., Ethanol, Isopropanol, or Acetone) to reduce reactivity. A 1:10 ratio is recommended.

-

Transfer: Pour the mixture into the "Non-Halogenated Organic Solvent" waste carboy.

-

Critical Check: Ensure the carboy does not contain acidic waste from previous users.

-

-

Labeling: Update the waste tag to include "1-(2,2-Dimethoxyethyl)pyrrolidine" and "Basic Organic Amine".

Scenario B: Large Scale / Stock Disposal

For expired stock bottles or amounts > 1 L.

-

Do Not Bulking: Do not pour large volumes into a communal lab carboy. Keep in the original container if intact.

-

Overpacking: If the original container is compromised, place it inside a chemically resistant secondary container (Overpack Drum).

-

Vendor Pickup: Arrange for a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors) to pick up the container as a "Lab Pack."

-

Manifesting: Declare as "Waste Flammable Liquid, N.O.S. (Pyrrolidine derivative)" .[2][3][4]

Scenario C: Spill Cleanup Response

Figure 2: Emergency response workflow for spills. Note the prohibition of acidic absorbents.[5]

Spill Cleanup Protocol:

-

Ventilate: Immediately open windows or maximize ventilation.

-

Absorb: Use Vermiculite , Diatomaceous Earth , or Sand .

-

Warning: Do NOT use sawdust (fire hazard with amines) or acidic clay absorbents (hydrolysis risk).

-

-

Clean Surface: After solid collection, wipe the area with a mild detergent solution. Do not use bleach (possibility of chloramine formation).

Part 5: Chemical Compatibility Matrix

Use this table to ensure safe segregation in waste storage areas.

| Chemical Class | Compatibility | Reaction / Risk |

| Water | Soluble / Stable | Safe for dilution, but treat as hazardous waste. |

| Alcohols (EtOH, IPA) | Compatible | Recommended for dilution. |

| Acids (HCl, H2SO4) | INCOMPATIBLE | Exothermic reaction; Hydrolysis of acetal to aldehydes. |

| Strong Oxidizers | INCOMPATIBLE | Fire/Explosion hazard (Amine oxidation). |

| Halogenated Solvents | Caution | Generally safe for short term, but avoid mixing if possible to keep waste streams clean (Halogenated vs Non-Halogenated). |

References

-

PubChem. Compound Summary: 1-(2,2-Dimethoxyethyl)pyrrolidine. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.